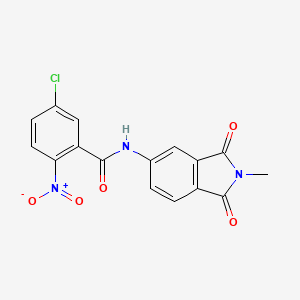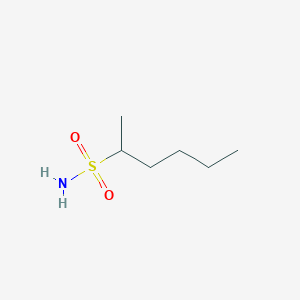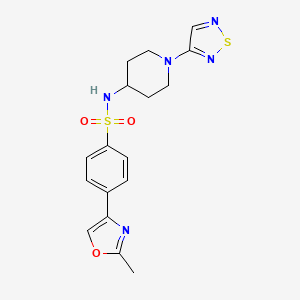![molecular formula C12H20O3 B2459391 6,6,9,9-Tetramethyl-1,4-dioxaspiro[4.5]decan-7-one CAS No. 2408974-16-1](/img/structure/B2459391.png)
6,6,9,9-Tetramethyl-1,4-dioxaspiro[4.5]decan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6,9,9-Tetramethyl-1,4-dioxaspiro[4.5]decan-7-one is a chemical compound with the molecular formula C12H20O3 and a molecular weight of 212.29 g/mol . It is characterized by its unique spirocyclic structure, which includes two oxygen atoms in a dioxaspiro ring system. This compound is often used in various chemical and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6,9,9-Tetramethyl-1,4-dioxaspiro[4.5]decan-7-one typically involves the reaction of appropriate ketones with diols under acidic conditions to form the spirocyclic acetal. One common method includes the use of 2,2,6,6-tetramethyl-4-piperidone and ethylene glycol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity starting materials and controlled reaction environments ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6,6,9,9-Tetramethyl-1,4-dioxaspiro[4.5]decan-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
6,6,9,9-Tetramethyl-1,4-dioxaspiro[4.5]decan-7-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6,6,9,9-Tetramethyl-1,4-dioxaspiro[4.5]decan-7-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, and cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 7,7,9,9-Tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane
- 1,4-Dioxaspiro[4.5]decan-8-one
- 1,6-Dioxaspiro[4.5]decane-2,7-dione
Uniqueness
6,6,9,9-Tetramethyl-1,4-dioxaspiro[4.5]decan-7-one is unique due to its specific spirocyclic structure and the presence of four methyl groups, which confer distinct steric and electronic properties. These features make it particularly useful in applications requiring stability and reactivity .
Properties
IUPAC Name |
6,6,9,9-tetramethyl-1,4-dioxaspiro[4.5]decan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O3/c1-10(2)7-9(13)11(3,4)12(8-10)14-5-6-15-12/h5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHMIFVMZUZJAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(C2(C1)OCCO2)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
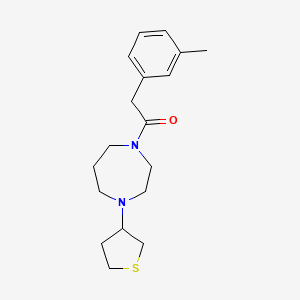
![3,4,5-triethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B2459309.png)
![2-[1-(3,5-dichlorobenzoyl)azetidin-3-yl]-2H-1,2,3-triazole](/img/structure/B2459310.png)
![7'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline]](/img/structure/B2459311.png)
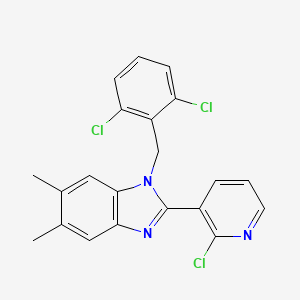
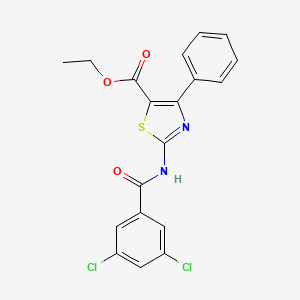
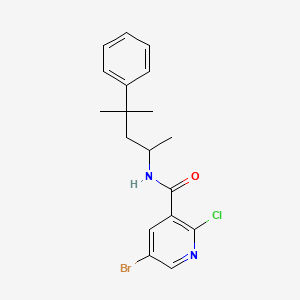
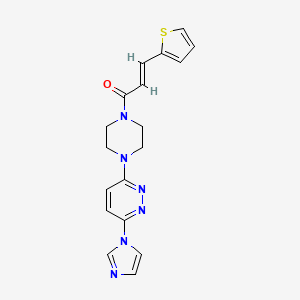
![3-Fluoro-4-methoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide](/img/structure/B2459318.png)
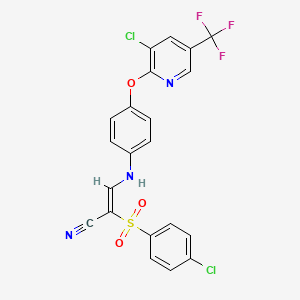
![5-ethyl-7-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2459322.png)
